8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
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Description
8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H13ClFN and its molecular weight is 213.68. The purity is usually 95%.
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Scientific Research Applications
Bronchodilator Activity : A study on polycyclic N-heterocyclic compounds, including derivatives similar to 8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride, showed significant bronchodilator activity. These compounds were synthesized through rearrangement reactions of 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines with α,ω-dibromoalkanes (Okuda, Yoshida, Hirota, & Sasaki, 2012).
Biological Activity Testing : Another research focused on the synthesis of spiro [4-hydroxycyclohexane-1, 4'-2', 3'-dihydro-6'-methoxy-1'-substituted-2'-methyl-1'H-isoquinoline] for testing its biological activity. This compound is related to galanthamine and involved the application of the Bischler-Napieralski cyclization (Shirai, Yashiro, & Aoyama, 1972).
Antibacterial Agents : A study described the synthesis of an 'ofloxacin' type quinolone antibacterial agent incorporating a spiro cyclopropyl group, showcasing the use of this compound structure in developing new antibacterial compounds (Kiely, Schroeder, & Sesnie, 1988).
Antitubercular Pharmacophore Site : Research aimed at finding a new antitubercular pharmacophore site led to the synthesis of a series of novel 2,3',4'-tri-substituted-1,2-dihydro-4H,4'H- spiro(isoquinoline-3,5'-isoxazol)-4-ones. These compounds were tested for their antitubercular activity (Hadda et al., 2007).
Spiro Compound Synthesis : Another study focused on the synthesis of spiro compounds like spiro[cyclopropane-1,9′-[9H]fluorene]. The research explored the effects of aromatic substituents on cyclopropane geometry, which is relevant to the structure of this compound (Jason, Gallucci, & Ibers, 1981).
Antimicrobial and Antifungal Activities : A study on 3-substituted 1-cyanomethyl-3,4-dihydroisoquinolinium chlorides, related to the compound , showed weak antimicrobial and antifungal activities, with the most activity observed against Staphylococcus aureus, Escherichia coli, and Candida albicans for compounds with a 3-spiro-cyclopentyl radical (Сурикова, Михайловский, & Одегова, 2014).
Properties
IUPAC Name |
8-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN.ClH/c12-10-3-1-2-9-8(10)6-13-7-11(9)4-5-11;/h1-3,13H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJCBXWMKGJOLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=CC=C3F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745185 |
Source
|
Record name | 8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203683-74-2 |
Source
|
Record name | 8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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